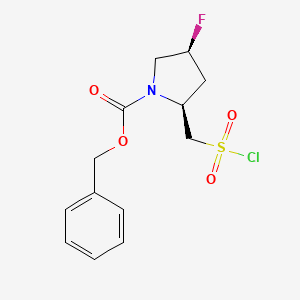

Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate

Description

Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a fluorinated pyrrolidine ring, and a chlorosulfonylmethyl substituent at the 2-position. This compound is structurally tailored for applications in pharmaceutical synthesis, particularly as a building block for sulfonamide-containing molecules. The stereochemistry at positions 2S and 4S enhances its utility in enantioselective reactions, while the chlorosulfonyl group provides a reactive site for nucleophilic substitution or sulfonamide formation.

The compound’s stability and reactivity are influenced by the electron-withdrawing fluorine atom and the electrophilic chlorosulfonyl group. It is likely moisture-sensitive and requires storage under inert conditions, similar to other sulfonyl chlorides .

Properties

IUPAC Name |

benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClFNO4S/c14-21(18,19)9-12-6-11(15)7-16(12)13(17)20-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYVSUZSQADLKJ-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyrrolidine derivative with chlorosulfonylmethyl fluoride under controlled conditions to introduce the chlorosulfonylmethyl group. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the generated hydrogen chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding a simpler pyrrolidine derivative.

Oxidation Reactions:

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, reduced pyrrolidine compounds, and oxidized intermediates with enhanced functionality.

Scientific Research Applications

Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule but differ in substituents, stereochemistry, or functional groups, leading to distinct physicochemical and reactivity profiles.

(3R,4S)-3-(Chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate

Molecular Formula: C₁₅H₁₈ClNO₄S Molecular Weight: 343.83 g/mol Key Differences:

- Substituent Position : The chlorosulfonyl group is directly attached to the pyrrolidine ring (C3) rather than a methylene linker (C2).

- Applications : Likely used in synthesizing bicyclic sulfonamides due to its rigid scaffold.

(2S,4S)-1-((Benzyloxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic Acid

Molecular Formula: C₁₃H₁₄FNO₄ Molecular Weight: 267.25 g/mol Key Differences:

- Functional Group : Replaces chlorosulfonylmethyl with a carboxylic acid (-COOH) at C2.

- Reactivity : The carboxylic acid enables amide coupling or salt formation, contrasting with the sulfonyl chloride’s electrophilicity.

- Safety Profile : Classified as harmful (H302) and irritant (H315, H319) but lacks the corrosive hazards associated with sulfonyl chlorides .

Benzyl (2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Molecular Formula: C₁₃H₁₆FNO₃ Molecular Weight: 253.27 g/mol Key Differences:

- Substituent : Hydroxymethyl (-CH₂OH) at C2 instead of chlorosulfonylmethyl.

- Stability : The hydroxyl group enhances hydrophilicity but reduces electrophilic reactivity.

- Utility : Serves as a precursor for oxidation to carboxylic acids or protection strategies in multistep syntheses.

Comparative Data Table

Key Research Findings

Reactivity : The chlorosulfonyl group in the target compound facilitates rapid sulfonamide formation under mild conditions, contrasting with the slower reactivity of hydroxymethyl or carboxylic acid derivatives .

Stereochemical Impact : The 2S,4S configuration in the target compound enhances diastereoselectivity in cycloaddition reactions compared to 3R,4S analogs .

Safety Considerations : Sulfonyl chlorides like the target compound require stringent handling (e.g., dry environments, PPE) due to their corrosive nature, unlike the less hazardous hydroxymethyl derivative .

Biological Activity

Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate is a compound of increasing interest in the pharmaceutical field due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate can be represented as follows:

- Molecular Formula : C13H15ClFNO4S

- Molecular Weight : 337.78 g/mol

- CAS Number : [Insert CAS number if available]

Structural Characteristics

The compound features a pyrrolidine ring, which is known for its role in various biological processes. The presence of a chlorosulfonyl group enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds similar to Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for further investigation in infectious diseases.

Efficacy Data

A summary of efficacy data from various studies is presented in the table below:

Case Studies

-

Case Study on Enzyme Inhibition :

- A study demonstrated that Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate inhibited a specific kinase involved in inflammatory pathways. This inhibition led to reduced cytokine production in vitro.

-

Case Study on Antimicrobial Properties :

- In a clinical trial assessing the antimicrobial activity of related compounds, it was found that the compound exhibited significant activity against Gram-positive bacteria, suggesting potential use as an antibiotic.

-

Case Study on Neuropharmacological Effects :

- Research indicated that the compound could modulate serotonin receptors, leading to anxiolytic effects in animal models. This suggests its potential application in treating anxiety disorders.

Safety and Toxicology

Safety assessments are crucial for any pharmaceutical candidate. Preliminary toxicological studies indicate that Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate exhibits a favorable safety profile at therapeutic doses. Further studies are required to assess long-term effects and potential interactions with other medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.